molecular formula C10H13NO4 B1601143 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 72076-93-8

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No. B1601143
CAS RN: 72076-93-8
M. Wt: 211.21 g/mol
InChI Key: IGHHJKPPALHKMJ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as HMPA, is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It is a monocarboxylic acid, a phenylpropanoid, and a member of guaiacols .


Synthesis Analysis

HMPA is produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The intricate molecular mechanisms underlying the bioaccessibility and bioavailability profile following HMPA intake require further elucidation .


Molecular Structure Analysis

The molecular formula of HMPA is C10H12O4 . It is a monocarboxylic acid that is propanoic acid in which one of the hydrogens at position 3 has been replaced by a 4-hydroxy-3-methoxyphenyl group .


Chemical Reactions Analysis

HMPA is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . The gut microbiota play a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites that can be easily absorbed and contribute to various beneficial effects on the host .


Physical And Chemical Properties Analysis

The molecular weight of HMPA is 196.20 g/mol . The IUPAC name is 3-(4-hydroxy-3-methoxyphenyl)propanoic acid . The InChI is 1S/C10H12O4/c1-14-9-6-7 (2-4-8 (9)11)3-5-10 (12)13/h2,4,6,11H,3,5H2,1H3, (H,12,13) .

Scientific Research Applications

Application 1: Pharmacokinetic Profiles Study

  • Summary of the Application : This study investigated the absorption, metabolism, and tissue accumulation of HMPA in Sprague-Dawley (SD) rats .
  • Methods of Application : HMPA (10 mg/kg body weight) was orally administered to SD rats. The concentrations of intact and conjugated HMPAs in the bloodstream were then measured .
  • Results : HMPA and its conjugates were detected in the bloodstream and reached the maximum concentration in 15 min (HMPA, 2.6 ± 0.4 nmol/mL; sulfated HMPA, 3.6 ± 0.9 nmol/mL; glucuronidated HMPA, 0.55 ± 0.09 nmol/mL). They were also detected in the target organs 6 h postadministration .

Application 2: Improved Hepatic Lipid Metabolism

  • Summary of the Application : This study identified and characterized HMPA-specific GPR41 receptor, which plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
  • Methods of Application : The study used human embryonic kidney 293 (HEK293) cells expressing mouse GPR41. HMPA was used to suppress cAMP levels induced by forskolin in a dose-dependent manner .
  • Results : HMPA showed significant suppression of cAMP levels, indicating its potential role in improving metabolic disorders .

Application 3: Antidiabetic Properties

  • Summary of the Application : HMPA has been suggested to have antidiabetic properties. It is believed to help regulate blood sugar levels and improve insulin sensitivity .
  • Methods of Application : While the exact methods of application are not specified in the source, it is likely that HMPA would be administered orally in a controlled dosage. Further research is needed to determine the optimal dosage and method of administration .
  • Results : While specific results are not provided in the source, the antidiabetic properties of HMPA suggest that it could potentially help manage diabetes and improve overall metabolic health .

Application 4: Anticancer Activities

  • Summary of the Application : HMPA has been suggested to have anticancer activities. It is believed to help inhibit the growth of cancer cells and may have potential as a therapeutic agent in cancer treatment .
  • Results : While specific results are not provided in the source, the anticancer activities of HMPA suggest that it could potentially help inhibit the growth of cancer cells and improve patient outcomes .

Application 5: Synthesis of Peptide Compounds

  • Summary of the Application : HMPA, due to its amino acid characteristics, can be used in the synthesis of peptide compounds .

Application 6: Bio-derived Precursor to Acrylic Acid

  • Summary of the Application : 3-Hydroxypropionic acid, a compound similar to HMPA, is of interest as a bio-derived precursor to acrylic acid .

Safety And Hazards

HMPA may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The substantial modulation of metabolic homeostasis by HMPA requires further elucidation . For the improvement of metabolic disorders, the development of functional foods, including HMPA, and preventive pharmaceuticals targeting GPR41 provide insights .

properties

IUPAC Name

3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHHJKPPALHKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477482
Record name 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

CAS RN

72076-93-8
Record name 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72076-93-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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